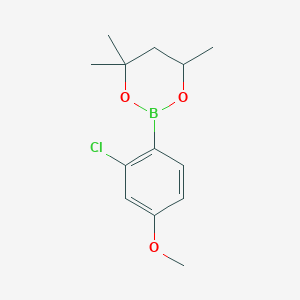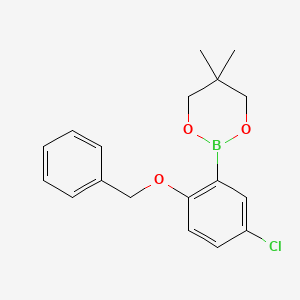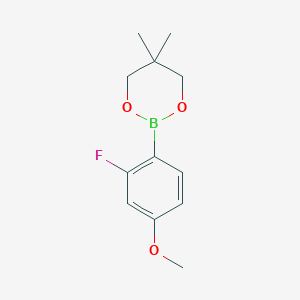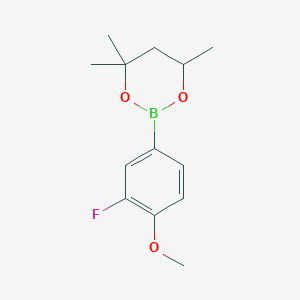
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol (DMTFP) is a compound of interest in the scientific community due to its potential applications in research and lab experiments. DMTFP is a boron-based compound that has been studied for its biochemical and physiological effects, as well as its various advantages and limitations for lab experiments. Additionally, this paper will discuss the various future directions that could be explored with DMTFP.
Scientific Research Applications
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol has been studied for its potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of boron-containing compounds. Additionally, it has been used in the study of biological systems, such as proteins and enzymes.
Mechanism of Action
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol has been studied for its potential mechanism of action. It has been shown to act as a proton-coupled electron transfer (PCET) mediator, which is a type of reaction that involves the transfer of electrons between two molecules. Additionally, it has been shown to act as a bidentate ligand, which is a type of ligand that binds to two different atoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol have been studied in various organisms. It has been shown to affect the expression of certain genes, as well as the activity of certain enzymes. Additionally, it has been shown to have an effect on the metabolism of certain compounds, such as fatty acids, and to affect the growth of certain cells.
Advantages and Limitations for Lab Experiments
When used in lab experiments, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol has several advantages. It is relatively non-toxic, and it has a low reactivity, which makes it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol in lab experiments. It is not very soluble in water, and it can be difficult to store, as it is sensitive to light and air.
Future Directions
There are a variety of potential future directions for research with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol. These include further exploration of its potential mechanism of action and biochemical and physiological effects, as well as its potential applications in coordination chemistry, organic synthesis, and the study of biological systems. Additionally, further research could be done to explore the potential of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol as a drug or therapeutic agent. Finally, further research could be done to explore the potential of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol as an energy source or fuel.
Synthesis Methods
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol can be synthesized through a two-step synthesis method. The first step involves the reaction of 2-bromo-4-(trifluoromethyl)phenol with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a base, such as sodium hydroxide, to yield the desired product. The second step involves the deprotection of the boronic acid to yield the final product, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol.
properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O3/c1-11(2)6-18-13(19-7-11)9-5-8(12(14,15)16)3-4-10(9)17/h3-5,17H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWHSKVMIJIIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-4-(trifluoromethyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














